N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide
Description
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a tetrahydrothiophene dioxide moiety and a furan-2-yl substituent. The compound’s structure combines a pyrazole core (1H-pyrazole) with a carboxamide group at position 5, a furan-2-yl group at position 3, and a (1,1-dioxidotetrahydrothiophen-3-yl)methyl substituent on the amide nitrogen. The tetrahydrothiophene dioxide group enhances polarity and solubility, while the furan ring may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c17-13(14-7-9-3-5-21(18,19)8-9)11-6-10(15-16-11)12-2-1-4-20-12/h1-2,4,6,9H,3,5,7-8H2,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKVBIHDPHKSNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)C2=NNC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure consisting of a tetrahydrothiophene moiety with a dioxidation state, a furan ring, and a pyrazole carboxamide. Its molecular formula and weight are essential for understanding its interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O3S |
| Molecular Weight | 270.33 g/mol |
| Structural Features | Tetrahydrothiophene, Furan, Pyrazole |
Preliminary studies suggest that this compound may interact with specific proteins or receptors, modulating their activity. This interaction likely influences various biological pathways, including ion channel activation and cellular signaling.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example:
- Cell Line Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), SF268 (brain cancer), and NCI-H460 (lung cancer) with varying IC50 values indicating their potency.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | MCF7 | 3.79 |
| 4-Ethoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide | SF268 | 12.50 |
| Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives | NCI-H460 | 42.30 |
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties, which are common among pyrazole derivatives. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.
Case Studies and Research Findings
Recent advancements in drug design highlight the role of pyrazole derivatives in treating various diseases:
- Study by Bouabdallah et al. : Investigated N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]aniline against Hep2 and P815 cell lines, reporting significant cytotoxic potential (IC50 = 3.25 mg/mL) .
- Research by Wei et al. : Focused on ethyl derivatives showing effectiveness against A549 lung cancer cells with an IC50 of 26 µM .
- Xia et al.'s Study : Demonstrated that certain pyrazole derivatives induce cell apoptosis, further supporting the anticancer potential of this chemical class .
Comparison with Similar Compounds
Core Pyrazole Modifications
- Compound 3a (): 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide. Key Differences: Chlorine at position 5, methyl at position 3, and dual phenyl groups at positions 1 and 3. Impact: The chloro and methyl groups reduce solubility compared to the furan and tetrahydrothiophene dioxide in the target compound. The dual phenyl groups enhance hydrophobicity .
- Compound 13 (): N-[(5-Chlorothiophene-2-yl)sulphonyl]-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxamide. Key Differences: A sulfonamide-linked chlorothiophene group replaces the tetrahydrothiophene dioxide, and a dichlorobenzyl group is present.
Substituent Variations on the Amide Nitrogen
- Razaxaban (): 1-(3'-Aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide. Key Differences: A trifluoromethyl group at position 3 and a complex aryl/heterocyclic substituent on the amide nitrogen. Impact: Enhanced selectivity for Factor Xa due to the aminobenzisoxazole P1 group and improved oral bioavailability from the dimethylaminomethylimidazole moiety .
Compound 879565-27-2 () : N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide.
Physicochemical and Pharmacokinetic Properties
*Estimated using fragment-based methods.
- Solubility : The tetrahydrothiophene dioxide group in the target compound likely improves aqueous solubility compared to hydrophobic analogues like Compound 3a .
- Metabolic Stability : Sulfur-containing groups (e.g., tetrahydrothiophene dioxide) may reduce oxidative metabolism compared to alkyl or aryl substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
